![molecular formula C17H9BrO B13142116 4-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B13142116.png)
4-Bromo-11H-benzo[b]fluoren-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-11H-benzo[b]fluoren-11-one is a chemical compound with the molecular formula C17H9BrO It is a derivative of 11H-benzo[b]fluoren-11-one, where a bromine atom is substituted at the 4th position of the benzo[b]fluorene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-11H-benzo[b]fluoren-11-one typically involves the bromination of 11H-benzo[b]fluoren-11-one. One common method is the electrophilic aromatic substitution reaction, where 11H-benzo[b]fluoren-11-one is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-11H-benzo[b]fluoren-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzo[b]fluoren-11-one derivatives with various functional groups.
Applications De Recherche Scientifique
4-Bromo-11H-benzo[b]fluoren-11-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-11H-benzo[b]fluoren-11-one depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules
Comparaison Avec Des Composés Similaires
4-Bromo-11H-benzo[b]fluoren-11-one can be compared with other similar compounds, such as:
11H-benzo[b]fluoren-11-one: The parent compound without the bromine substitution.
3-Bromo-11H-benzo[b]fluoren-11-one: A similar compound with bromine substituted at the 3rd position.
1-Hydroxy-11H-benzo[b]fluoren-11-one: A hydroxylated derivative with different chemical properties.
Uniqueness
The presence of the bromine atom at the 4th position in this compound imparts unique reactivity and properties compared to its analogs
Propriétés
Formule moléculaire |
C17H9BrO |
|---|---|
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
4-bromobenzo[b]fluoren-11-one |
InChI |
InChI=1S/C17H9BrO/c18-15-7-3-6-12-16(15)13-8-10-4-1-2-5-11(10)9-14(13)17(12)19/h1-9H |
Clé InChI |
BFWXVYLRVYFOGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C4=C(C3=O)C=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


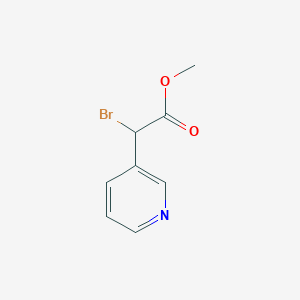
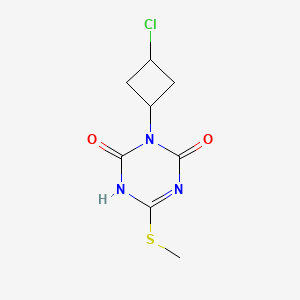
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)
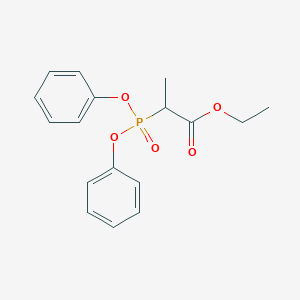
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)
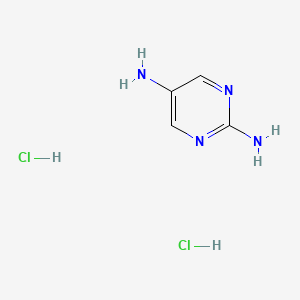
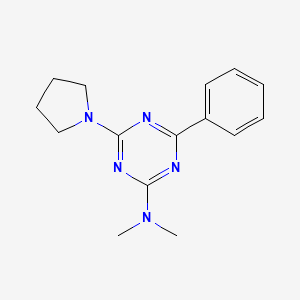
![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
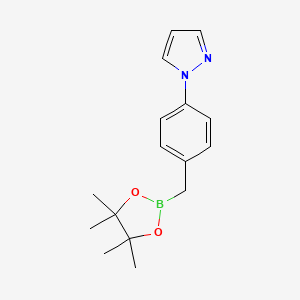
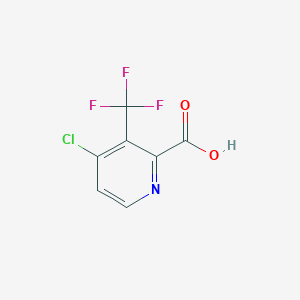

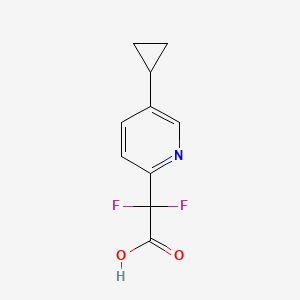
![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
